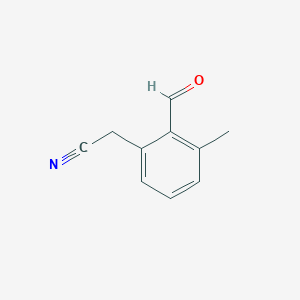

(2-Formyl-3-methylphenyl)acetonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

136262-99-2 |

|---|---|

Molekularformel |

C10H9NO |

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

2-(2-formyl-3-methylphenyl)acetonitrile |

InChI |

InChI=1S/C10H9NO/c1-8-3-2-4-9(5-6-11)10(8)7-12/h2-4,7H,5H2,1H3 |

InChI-Schlüssel |

FKAWFPWFDGUCSS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)CC#N)C=O |

Kanonische SMILES |

CC1=C(C(=CC=C1)CC#N)C=O |

Synonyme |

Benzeneacetonitrile, 2-formyl-3-methyl- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

(2-Formyl-3-methylphenyl)acetonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for diverse functionalization, making it a valuable building block in the development of more complex molecules. For instance, it can be subjected to nucleophilic substitution reactions, where the nitrile group can be transformed into amines or other functional groups under specific conditions.

Electrochemical Reactions

Recent studies have highlighted its role in electrochemical reactions, particularly in the synthesis of N-aryl substituted isoindolinones. These reactions demonstrate high efficiency and selectivity, showcasing the compound's versatility in modern synthetic methodologies . The electrochemical methods not only enhance reaction rates but also improve yields compared to traditional methods.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer effects. For example, compounds derived from this acetonitrile have been studied for their potential to inhibit cancer cell growth, with some derivatives showing promising results in vitro against various cancer cell lines .

Pharmacological Studies

The compound has also been explored for its pharmacological potential. Its derivatives are being evaluated for their interactions with biological targets, which could lead to the development of new therapeutic agents. Notably, studies have focused on how modifications to the acetonitrile structure influence biological activity and selectivity towards specific receptors .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for creating high-value products in sectors such as pharmaceuticals and agrochemicals. The compound's scalability in synthetic processes also enhances its appeal for commercial applications.

Table 1: Summary of Chemical Transformations Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Aqueous NaOH | Primary amines | 85 |

| Electrochemical Reaction | Electrolysis in DMF | N-aryl isoindolinones | 70 |

| Reduction | LiAlH4 in THF | Corresponding amines | 90 |

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

The substituents on the phenyl ring significantly influence reactivity and stability. Key comparisons include:

Key Insights :

- The formyl group in this compound increases electrophilicity at the benzylic position compared to nitro-substituted analogs, making it more reactive in nucleophilic additions .

Reactivity in Epoxidation and Oxidation

Acetonitrile is a common solvent in epoxidation reactions (e.g., for allylic alcohols like AA, MAA, and CA).

Temperature Effects:

- In MAA epoxidation, selectivity for 2-methylglycidol increases from 27% to 45% as temperature rises from 20°C to 80°C .

Solvent Interactions:

- Acetonitrile’s high dielectric constant (38.8) and dipole moment (3.92 D) enhance ionic interactions. The formyl group in the target compound likely increases its solubility in polar solvents like acetonitrile, facilitating reactions such as epoxidation.

By-Product Formation:

- In CA epoxidation, 1,2,3-butanetriol forms due to epoxy ring hydration . The formyl group in this compound may resist hydration compared to hydroxyl or nitro groups, reducing by-product formation.

Physical Properties

Notes:

- The higher molecular weight and polar substituents in this compound result in elevated boiling points compared to acetonitrile.

- Its dipole moment exceeds acetonitrile’s due to the electron-withdrawing formyl group, enhancing interactions in chromatographic applications .

Vorbereitungsmethoden

Friedel-Crafts Formylation of 3-Methylphenylacetonitrile

A plausible route involves the direct formylation of 3-methylphenylacetonitrile using the Vilsmeier-Haack reaction. This method employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic formylating agent. The reaction proceeds via electrophilic aromatic substitution at the ortho position relative to the methyl group, leveraging the directing effects of the electron-donating methyl and electron-withdrawing cyano groups.

Key conditions include:

-

Reagents : DMF (2 equiv), POCl₃ (1.5 equiv), 3-methylphenylacetonitrile (1 equiv).

-

Temperature : 0–5°C during reagent addition, followed by warming to 60°C for 4 hours.

-

Workup : Quenching with ice-water, neutralization with sodium bicarbonate, and extraction with dichloromethane.

This method is analogous to formylation strategies observed in pyrrole derivatives, where DMF-POCl₃ facilitates regioselective electrophilic attack. However, competing side reactions, such as over-formylation or cyano group hydrolysis, necessitate careful stoichiometric control.

Cyanomethylation of 2-Formyl-3-methylbenzaldehyde

An alternative approach involves introducing the cyano group via nucleophilic displacement. Starting with 2-formyl-3-methylbenzaldehyde, treatment with potassium cyanide (KCN) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields the target compound.

Reaction Scheme :

This method mirrors cyanide-mediated displacements documented in the synthesis of diphenylacetonitrile derivatives. The phase-transfer catalyst enhances reaction efficiency by solubilizing cyanide ions in the organic phase, mitigating hydrolysis of the aldehyde group.

Optimization and Challenges

Solvent and Base Selection

The choice of solvent significantly impacts reaction yield and purity. Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) are preferred for formylation reactions due to their ability to stabilize ionic intermediates. In contrast, cyanomethylation benefits from biphasic systems (e.g., water/dichloromethane) to isolate the nitrile product from aqueous byproducts.

Bases such as potassium carbonate or sodium hydride are critical for deprotonation steps. For instance, in the synthesis of isoxazolo-pyrrolizine derivatives, potassium carbonate effectively mediates nucleophilic substitutions without degrading sensitive functional groups.

Side Reactions and Mitigation Strategies

-

Cyano Group Hydrolysis : The presence of moisture or strong acids can hydrolyze the nitrile to an amide or carboxylic acid. Anhydrous conditions and controlled pH during workup are essential.

-

Over-Formylation : Excess DMF-POCl₃ may lead to di-formylated byproducts. Stepwise addition of the formylating agent and low-temperature regimes suppress this issue.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy : A strong absorption band near 2230 cm⁻¹ confirms the presence of the nitrile group, while the formyl C=O stretch appears at ~1700 cm⁻¹.

-

¹H NMR (CDCl₃) : Key signals include δ 9.8–10.1 ppm (formyl proton), δ 3.7–4.0 ppm (methylene protons adjacent to CN), and δ 2.3–2.5 ppm (methyl group).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically reveals a single peak with >95% purity, consistent with commercial standards.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Formyl-3-methylphenyl)acetonitrile in laboratory settings?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetonitrile with a substituted benzaldehyde derivative (e.g., 3-methyl-2-formylphenol) in the presence of a weak base (e.g., K₂CO₃) and acetonitrile as a solvent. The reaction is typically stirred at room temperature for 24 hours, with progress monitored via TLC. Post-reaction, the base is filtered, and the solvent is evaporated under reduced pressure .

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the nitrile group. Purification via column chromatography (using ethyl acetate/hexane gradients) or recrystallization may be required.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to potential toxicity (similar to acetonitrile derivatives) .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent degradation. Store away from strong oxidizers, acids, or bases to avoid exothermic reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the formyl (δ ~9.8–10.2 ppm) and nitrile (C≡N stretch at ~2200–2260 cm⁻¹ in FTIR) groups. Compare with analogs like 3,5-difluorophenylacetonitrile for spectral benchmarking .

- XRD : Single-crystal X-ray diffraction (using SHELX-97 or OLEX2 for refinement) resolves molecular geometry. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

- Factorial Design : Use a two-level factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, in GC-FID optimization for acetonitrile-containing compounds, central composite designs identify critical factors like injection volume and column temperature .

- Byproduct Mitigation : Monitor intermediates via LC-MS. If aldol condensation byproducts form, reduce reaction time or use milder bases (e.g., NaHCO₃ instead of K₂CO₃) .

Q. What strategies resolve contradictory crystallographic data for this compound?

- Data Validation : Cross-check SHELXL refinement metrics (R-factor, wR2) with spectroscopic data. For twinned crystals, employ twin-law matrices in SHELXL .

- Dynamic NMR : If disorder is suspected (e.g., formyl group rotation), variable-temperature NMR (VT-NMR) can detect conformational flexibility .

Q. How should researchers approach phase separation challenges during purification?

- Salting-Out : Add NaCl or (NH₄)₂SO₄ to aqueous-acetonitrile mixtures to induce phase separation. For low-temperature extraction, cool to -20°C to partition the compound into the organic layer .

- Solvent Selection : Use ternary systems (e.g., acetonitrile/water/ethyl acetate) to improve partitioning efficiency .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.